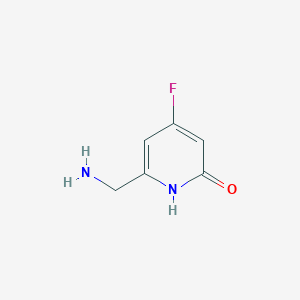

6-(Aminomethyl)-4-fluoropyridin-2-OL

Description

6-(Aminomethyl)-4-fluoropyridin-2-OL is a fluorinated pyridine derivative characterized by an aminomethyl (-CH₂NH₂) substituent at the 6-position, a fluorine atom at the 4-position, and a hydroxyl group (-OH) at the 2-position. The fluorine atom enhances metabolic stability and lipophilicity, while the hydroxyl and aminomethyl groups contribute to hydrogen-bonding interactions, making it a candidate for drug design targeting enzymes or receptors .

Properties

Molecular Formula |

C6H7FN2O |

|---|---|

Molecular Weight |

142.13 g/mol |

IUPAC Name |

6-(aminomethyl)-4-fluoro-1H-pyridin-2-one |

InChI |

InChI=1S/C6H7FN2O/c7-4-1-5(3-8)9-6(10)2-4/h1-2H,3,8H2,(H,9,10) |

InChI Key |

YCOMXFWRJDQUSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)CN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-fluoropyridin-2-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-fluoropyridine with formaldehyde and ammonia, followed by reduction and hydroxylation steps. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-fluoropyridin-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon or hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of 6-(Aminomethyl)-4-fluoropyridin-2-one.

Reduction: Formation of 6-(Aminomethyl)-4-fluoropyridin-2-amine.

Substitution: Formation of 6-(Aminomethyl)-4-substituted-pyridin-2-OL derivatives.

Scientific Research Applications

6-(Aminomethyl)-4-fluoropyridin-2-OL has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-fluoropyridin-2-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 6-(Aminomethyl)-4-fluoropyridin-2-OL, we compare it with structurally and functionally related pyridine and pyrimidine derivatives. Key differences arise from substituent positions, electronic effects, and biological activity.

Table 1: Structural and Functional Comparison

Key Differences

Substituent Effects on Reactivity: The aminomethyl group in this compound enhances nucleophilicity, enabling interactions with electrophilic targets (e.g., enzyme active sites) . In contrast, methoxymethyl substituents (as in 6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-OL) increase steric bulk and reduce polarity, favoring membrane permeability but limiting solubility . Fluorine at the 4-position in the target compound improves metabolic stability compared to non-fluorinated analogs, a feature critical for drug candidates .

Biological Activity: Pyridine derivatives with aminomethyl groups (e.g., this compound) are hypothesized to inhibit kinases due to their ability to mimic ATP-binding motifs . Trifluoromethyl-containing analogs (e.g., 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-one) exhibit pronounced electron-withdrawing effects, enhancing reactivity in cross-coupling reactions for agrochemical synthesis .

Synthetic Accessibility: The synthesis of this compound likely involves fluorination at the 4-position and reductive amination for the aminomethyl group, a route distinct from the nucleophilic substitution methods used for chlorinated derivatives like 2-Amino-4-(2-chloro-5-phenyl)pyridines .

Research Findings and Limitations

- Data Gaps : Direct comparative data on solubility, toxicity, and binding affinities for this compound are absent in the provided literature. Studies on pyrimidine analogs (e.g., 6-(Methoxymethyl)-2-(3-methylphenyl)pyrimidin-4-OL) suggest that ring nitrogen positioning significantly alters bioactivity, but extrapolation to pyridine systems requires validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.